tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate
Description
tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate (CAS: 406170-08-9) is a halogenated indole derivative with a molecular formula of C₁₃H₁₃ClINO₂ and a molecular weight of 377.6 g/mol . The compound features a tert-butyl carbamate group at the 1-position, a chlorine substituent at the 4-position, and an iodine atom at the 3-position of the indole ring. It is primarily utilized as a pharmaceutical intermediate due to the reactivity of its halogen substituents, which enable diverse functionalization via cross-coupling reactions . Its purity is typically ≥95%, and it is stored under refrigeration to maintain stability .
Properties
IUPAC Name |
tert-butyl 4-chloro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBNVGPPMFZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660099 | |
| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406170-08-9 | |
| Record name | tert-Butyl 4-chloro-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Methodologies
Stepwise Functionalization of the Indole Core
The synthesis of tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate typically involves sequential functionalization of the indole nucleus. The general strategy comprises:
- Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
- Electrophilic iodination at the 3-position.
- Chlorination at the 4-position.
Protection of the Indole Nitrogen
The Boc group is introduced to stabilize the indole nitrogen and direct subsequent electrophilic substitutions. A widely cited method involves reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
- Reactants : Indole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv), dichloromethane (DCM), room temperature.
- Yield : 89–92% tert-butyl 1H-indole-1-carboxylate.
- Key Advantage : Mild conditions prevent decomposition of sensitive intermediates.
Iodination at the 3-Position
Electrophilic iodination is achieved using iodine or N-iodosuccinimide (NIS) in the presence of a Lewis acid. The Boc group directs iodination to the 3-position via electronic and steric effects.
Optimized Protocol :
- Reactants : tert-Butyl 1H-indole-1-carboxylate (1.0 equiv), NIS (1.1 equiv), trifluoroacetic acid (TFA, catalytic), acetonitrile, 0°C to room temperature.
- Yield : 78–85% tert-butyl 3-iodo-1H-indole-1-carboxylate.
- Mechanistic Insight : TFA activates NIS by generating iodonium ions, enhancing electrophilicity.
Chlorination at the 4-Position
Chlorination is performed using N-chlorosuccinimide (NCS) under radical or electrophilic conditions. The electron-withdrawing Boc and iodo groups direct chlorination to the 4-position.
- Reactants : tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv), NCS (1.05 equiv), azobisisobutyronitrile (AIBN, 0.05 equiv), carbon tetrachloride (CCl₄), reflux.
- Yield : 65–70% this compound.
- Challenge : Competing 2- or 5-position chlorination may occur without careful temperature control.
Alternative Routes
One-Pot Sequential Halogenation
A streamlined approach combines iodination and chlorination in a single reactor, reducing purification steps.
Case Study :
- Reactants : Indole, Boc₂O, NIS, NCS, TFA, AIBN, CCl₄.
- Conditions : Boc protection → iodination at 0°C → chlorination at 80°C.
- Overall Yield : 58–62%.
- Drawback : Lower yield due to side reactions between intermediates.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable direct introduction of iodine and chlorine groups. For example, Miyaura borylation followed by halogenation has been explored.
Experimental Data :
- Catalyst : Pd(PPh₃)₄ (2 mol%).
- Reactants : tert-Butyl 1H-indole-1-carboxylate, B₂Pin₂, I₂, Cl₂.
- Yield : <50% (inefficient for large-scale synthesis).
Optimization and Troubleshooting
Reaction Condition Screening
Critical parameters include temperature, solvent polarity, and stoichiometry.
Table 1. Impact of Solvent on Iodination Yield :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 85 |
| Dichloromethane | 8.9 | 72 |
| Tetrahydrofuran | 7.6 | 68 |
Polar solvents enhance iodonium ion stability, improving yields.
Table 2. Temperature Effects on Chlorination :
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 60 | 55 | 90 |
| 80 | 70 | 85 |
| 100 | 65 | 78 |
Higher temperatures accelerate radical initiation but increase decomposition.
Analytical Characterization
Successful synthesis requires validation via:
Industrial-Scale Considerations
- Cost Efficiency : NIS and Boc₂O are expensive; alternatives like I₂/KIO₃ are being explored.
- Safety : CCl₄ is toxic; greener solvents (e.g., ethyl acetate) are preferred.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized indole derivatives with altered functional groups.
Hydrolysis Products: The corresponding carboxylic acid from ester hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activity:
- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique substituents enable:
- Substitution Reactions : The chlorine and iodine atoms can be replaced with other functional groups through nucleophilic substitution.
- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, facilitating the construction of larger molecular frameworks.
Biological Studies
This compound is also utilized in biological research to explore its effects on cellular processes:
- Cell Signaling Pathways : Studies have shown that this compound can influence key signaling pathways, such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
- Gene Expression Modulation : It has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation.
Data Table: Comparison with Other Indole Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Synthetic Utility |
|---|---|---|---|
| This compound | High | Moderate | Versatile |
| Tert-butyl 5-bromo-1H-indole-1-carboxylate | Moderate | High | Limited |
| Tert-butyl 3-nitro-1H-indole-1-carboxylate | Low | High | Moderate |
Case Study 1: Anticancer Activity
A study conducted on various indole derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro. The compound was found to induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound could serve as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The presence of halogen atoms and the ester group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The reactivity and applications of indole derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Positions and Electronic Profiles
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Molecular Weight and Solubility
Biological Activity
Tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Chemical Formula : CHClINO
Molecular Weight : 377.61 g/mol
CAS Number : 406170-08-9
The compound features a tert-butyl ester group, a chlorine atom at the 4-position, and an iodine atom at the 3-position of the indole ring. These substitutions enhance its reactivity and biological activity compared to other indole derivatives .
This compound interacts with various biological targets, influencing multiple biochemical pathways:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.
- Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
- Biological Activities : It exhibits a range of activities including:
- Anticancer : Indole derivatives are known for their cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : The compound may inhibit inflammatory responses through modulation of cytokine production.
- Antinociceptive : Potential pain-relieving properties have been observed in preclinical studies.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from recent studies:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic potential of various indole derivatives, including this compound, against human cancer cell lines. The compound demonstrated selective toxicity towards rapidly dividing cells while sparing normal fibroblasts, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that this compound could significantly lower the levels of pro-inflammatory cytokines in human fibroblast cultures. This suggests a role in modulating immune responses, which could be beneficial in treating inflammatory diseases .
Q & A
Q. What are the primary characterization methods for confirming the molecular structure of tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxylate?
The compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, tert-butyl indole derivatives often exhibit distinct aromatic proton signals in ¹H NMR (6.8–8.2 ppm) and carbonyl carbon signals near 160 ppm in ¹³C NMR. X-ray crystallography confirms substituent positions and stereochemistry, as demonstrated in structurally similar compounds .
Q. What synthetic strategies are employed to prepare this compound?
A common approach involves halogenation of tert-butyl-protected indole precursors. For instance, 4-bromo-1H-indole can undergo sequential chlorination and iodination. The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., 4-dimethylaminopyridine in THF). Yields are optimized by controlling reaction temperature (0–25°C) and stoichiometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Use of PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Conducting reactions in a fume hood to minimize inhalation of vapors.
- Storing the compound in a cool, dry place away from strong oxidizers.
- Neutralizing spills with inert adsorbents (e.g., vermiculite) and avoiding aqueous washdowns .
Advanced Research Questions
Q. How do reaction conditions influence conflicting reports on the regioselectivity of halogenation in tert-butyl indole derivatives?
Regioselectivity discrepancies (e.g., iodination at C3 vs. C5) may arise from solvent polarity, catalyst choice, or temperature. For example, polar aprotic solvents (DMF) favor electrophilic substitution at electron-rich positions, while Lewis acids (e.g., FeCl₃) can redirect reactivity. Comparative studies using DFT calculations and kinetic monitoring are recommended to resolve such contradictions .
Q. What methodologies optimize the stability of the tert-butyl carbamate protecting group under diverse reaction conditions?
The Boc group is susceptible to acidolysis (e.g., TFA in DCM) but stable under basic conditions. To prevent premature deprotection:
- Avoid strong acids or elevated temperatures (>40°C) during coupling reactions.
- Use scavengers (e.g., triethylsilane) in reductive environments.
- Monitor stability via TLC or in situ IR spectroscopy .
Q. How can researchers validate the biological relevance of this compound as a precursor to bioactive molecules?
The compound’s iodine and chlorine substituents enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). Biological activity is assessed via:
- In vitro assays : Testing cytotoxicity against cancer cell lines (e.g., MTT assay).
- Enzyme inhibition : Screening for kinase or reverse transcriptase inhibition, as seen in structurally related anti-HIV indole derivatives .
Q. What role does the iodine substituent play in modulating reactivity for palladium-catalyzed cross-coupling reactions?
The C3-iodo group facilitates Buchwald-Hartwig amination or Sonogashira coupling due to its high leaving-group ability. Comparative studies show iodine’s superior reactivity over bromine in coupling efficiency (e.g., 85% yield with Pd(PPh₃)₄ vs. 60% for bromo analogs). However, steric hindrance from the tert-butyl group may require tailored ligands (e.g., XPhos) .
Q. What challenges arise during purification of this compound, and how are they addressed?
Common issues include:
Q. How does the tert-butyl group impact the compound’s stability under photolytic or thermal conditions?
The bulky tert-butyl group enhances steric protection of the indole nitrogen, reducing oxidation. However, prolonged UV exposure can degrade the carbamate moiety. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring are recommended for shelf-life determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
